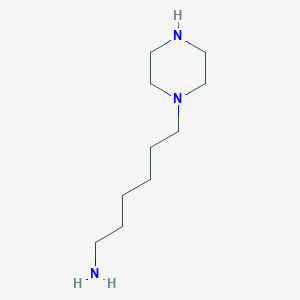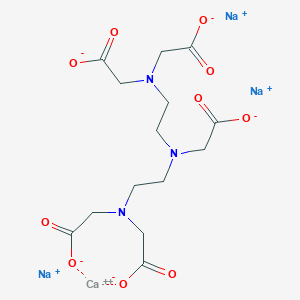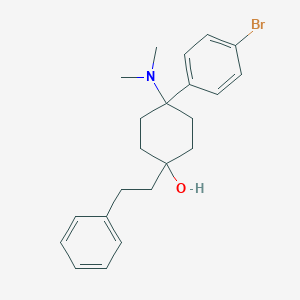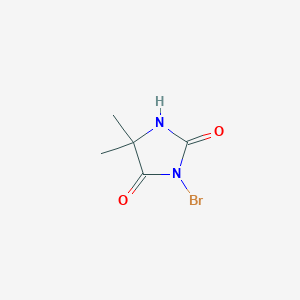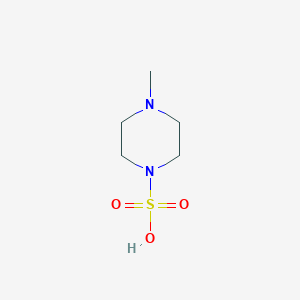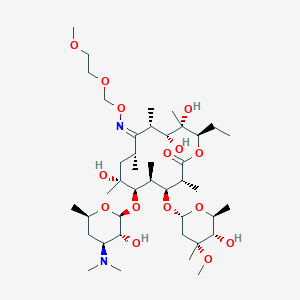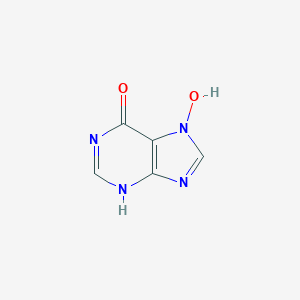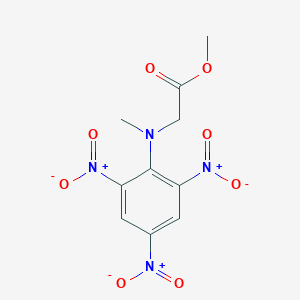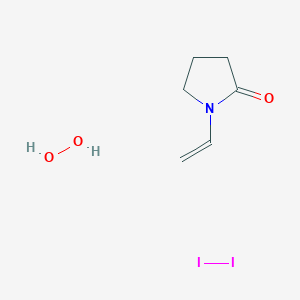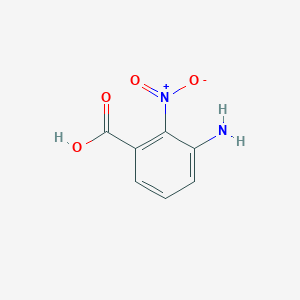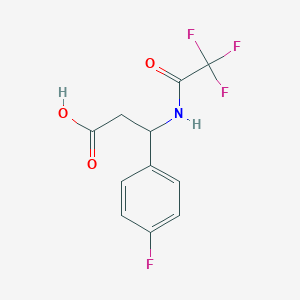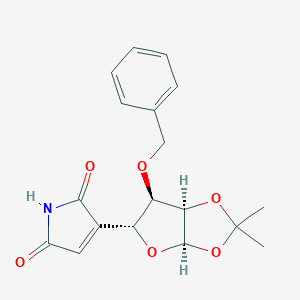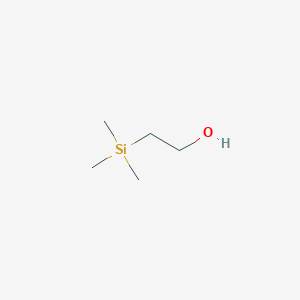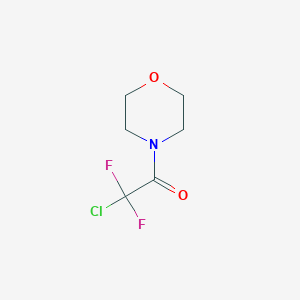
Morpholine, 4-(chlorodifluoroacetyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic organic compound that is widely used in various applications, including pharmaceuticals, agrochemicals, and polymers.
Mechanism Of Action
The mechanism of action of morpholine, 4-(chlorodifluoroacetyl)-(9CI) is not well understood. However, it is believed to interact with various biomolecules, including proteins and nucleic acids. It is also known to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical And Physiological Effects
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to have antifungal and antibacterial properties. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.
Advantages And Limitations For Lab Experiments
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) has several advantages and limitations for lab experiments. One advantage is that it is a versatile compound that can be used in various applications. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the research on morpholine, 4-(chlorodifluoroacetyl)-(9CI). One direction is to further investigate its mechanism of action and to identify its molecular targets. Additionally, more research is needed to explore its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Finally, there is a need to develop new methods for synthesizing and purifying morpholine, 4-(chlorodifluoroacetyl)-(9CI) that are more efficient and environmentally friendly.
Synthesis Methods
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) can be synthesized through the reaction of chlorodifluoroacetyl chloride and morpholine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through distillation or recrystallization.
Scientific Research Applications
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) has various scientific research applications, including its use as a building block in the synthesis of pharmaceutical compounds. It is also used as a reagent in the synthesis of agrochemicals and polymers. Additionally, it is used in the development of new materials, such as liquid crystals and fluorescent dyes.
properties
CAS RN |
121412-23-5 |
|---|---|
Product Name |
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) |
Molecular Formula |
C6H8ClF2NO2 |
Molecular Weight |
199.58 g/mol |
IUPAC Name |
2-chloro-2,2-difluoro-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C6H8ClF2NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2 |
InChI Key |
KHQMSGPROFTABL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C(F)(F)Cl |
Canonical SMILES |
C1COCCN1C(=O)C(F)(F)Cl |
synonyms |
Morpholine, 4-(chlorodifluoroacetyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



